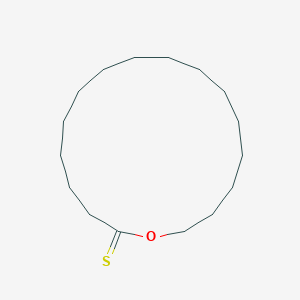

1-Oxacycloheptadecane-2-thione

Description

Contextualization within Macrocyclic Thioester Chemistry

1-Oxacycloheptadecane-2-thione belongs to the class of macrocyclic thioesters, specifically a thiolactone. These are cyclic compounds containing a thioester group (a sulfur analog of an ester) within a large ring structure. Macrocyclic thioesters are of significant interest in both biology and synthetic chemistry. rsc.org In biological systems, thioesters like acetyl coenzyme A are fundamental to numerous biosynthetic pathways. rsc.org This natural precedent has spurred chemists to explore synthetic macrocyclic thioesters for various applications.

The reactivity of the thioester functional group, which is more susceptible to nucleophilic attack than its oxygen-containing ester counterpart, makes these compounds valuable synthetic intermediates. warwick.ac.uk This enhanced reactivity is a key feature that distinguishes macrocyclic thioesters and underpins their utility in chemical synthesis. warwick.ac.uk The structural characteristics of macrocycles, such as conformational flexibility and the ability to bind to biological targets, further contribute to their importance. nih.gov

Historical Perspectives on Related Macrocyclic Systems

The scientific journey into large-ring systems provides a historical backdrop for the study of compounds like this compound. A significant portion of early macrocycle research was driven by the discovery and synthesis of naturally occurring macrocyclic lactones (the oxygen analogs of thiolactones). For instance, the development of the first macrocyclic musk, Exaltone®, in 1926 by Ružička was a landmark achievement in macrocycle synthesis. illinois.edu

Further historical developments include the discovery of macrocyclic lactones with potent biological activities, such as the avermectins, which emerged from the screening of soil microorganisms in the 1970s and became crucial antiparasitic agents. researchgate.net These discoveries highlighted the therapeutic potential of macrocyclic scaffolds and spurred the development of new synthetic methodologies to construct these complex molecules. nih.gov Methods for macrolactonization, the formation of macrocyclic lactones, have been extensively studied and refined over the years. nih.gov The synthesis of macrocyclic thiolactones, while less common, builds upon the principles established for their lactone counterparts. rsc.org

Current Research Significance and Gaps in the Literature Pertaining to this compound

The current research significance of this compound appears to be limited, as there is a notable scarcity of academic literature focused specifically on this compound. While general methods for the synthesis of thiolactones have been reported, such as the thionation of the corresponding lactone, detailed studies on the properties and applications of this compound are not prevalent. scispace.com

A significant gap in the literature is the absence of dedicated studies exploring the potential biological activities or unique chemical reactivity of this compound. The broader class of macrocyclic thioesters is recognized for its potential in chemoenzymatic synthesis and as building blocks for more complex molecules, but this specific 17-membered ring thiolactone remains largely unexplored. nih.govbeilstein-journals.org Its potential as a precursor for other novel macrocycles or as a pharmacologically active agent has not been systematically investigated. This lack of focused research represents a clear opportunity for future investigations within the field of macrocyclic chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C16H30OS |

| IUPAC Name | This compound |

| CAS Number | 107223-88-1 |

This data is compiled from available chemical databases. nih.govblogspot.com

Synthesis of this compound

| Precursor | Reagents | Product | Reference |

| Oxacycloheptadecan-2-one | Phosphorus pentasulfide (P4S10), Hexamethyldisiloxane (HMDO) | This compound | scispace.com |

This table outlines a documented synthetic route to the target compound.

Structure

3D Structure

Properties

CAS No. |

107223-88-1 |

|---|---|

Molecular Formula |

C16H30OS |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

oxacycloheptadecane-2-thione |

InChI |

InChI=1S/C16H30OS/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-16/h1-15H2 |

InChI Key |

MUQHUCGUGXJQPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCCC(=S)OCCCCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Oxacycloheptadecane 2 Thione

Retrosynthetic Analysis and Strategic Approaches for the 17-Membered Macrocycle

The synthesis of a large macrocycle like 1-Oxacycloheptadecane-2-thione requires careful strategic planning, which begins with retrosynthetic analysis. This process involves mentally deconstructing the target molecule to identify viable starting materials and key bond formations. For this 17-membered thionolactone, several disconnections can be proposed.

The most intuitive approach is the disconnection of the ester-type bond, which suggests a linear ω-hydroxy thiocarboxylic acid as the immediate precursor. This leads to two primary retrosynthetic pathways:

C(S)-O Bond Disconnection: This pathway disconnects the acyl-oxygen bond, leading to a 16-hydroxyacyl precursor and a sulfur source. In practice, this is often achieved by synthesizing the corresponding lactone, 1-Oxacycloheptadecan-2-one, from 16-hydroxyhexadecanoic acid, followed by a thionation reaction, typically using a reagent such as Lawesson's reagent.

C-S Bond Disconnection: This disconnection breaks the carbon-sulfur bond, pointing to a 16-mercaptoalkanoic acid precursor. Cyclization would then involve the formation of the thioester linkage.

A third strategy involves disconnecting a carbon-carbon bond within the sixteen-carbon chain. This is the logic behind Ring-Closing Metathesis (RCM), where a linear diene precursor containing the necessary oxygen atom and thioester functionality is cyclized.

Finally, ring-expansion strategies offer a less conventional but powerful approach, wherein a smaller, more easily formed ring is expanded to the desired 17-membered macrocycle. rsc.orgresearchgate.net Each of these strategic approaches gives rise to the specific synthetic methodologies discussed below.

Classical Macrocyclization Techniques in this compound Synthesis

Classical methods for macrocyclization have long been the foundation for synthesizing large ring structures. These techniques typically rely on creating high-dilution conditions to promote the desired intramolecular reaction. acs.org

Intramolecular Thioesterification Reactions

The direct formation of the thiolactone ring from a linear precursor is a common strategy. However, given the greater stability and more established synthesis of lactones, a two-step approach is often more practical: macrolactonization followed by thionation. Macrolactonization of the corresponding ω-hydroxy carboxylic acid (seco-acid) is a cornerstone of macrocycle synthesis. Several named reactions are employed to activate the carboxylic acid and facilitate cyclization under mild conditions, minimizing oligomerization. snnu.edu.cn

The Corey-Nicolaou macrolactonization involves activating the seco-acid with 2,2'-dipyridyldisulfide and triphenylphosphine (B44618) to form a 2-pyridinethiol ester. snnu.edu.cnwikipedia.org This intermediate is highly activated, and cyclization is driven by the formation of the stable 2-pyridinethione by-product. wikipedia.orgacs.org The method is known for its mild conditions. wikipedia.orgchem-station.com

The Yamaguchi macrolactonization utilizes 2,4,6-trichlorobenzoyl chloride to convert the seco-acid into a highly reactive mixed anhydride. chem-station.com Subsequent addition of a base, typically 4-dimethylaminopyridine (B28879) (DMAP), promotes intramolecular esterification. chem-station.com This method is highly effective, even for sterically demanding substrates. acs.org

Other classical methods include the Mukaiyama macrolactonization , which uses salts like 2-chloro-1-methylpyridinium (B1202621) iodide for activation. snnu.edu.cnacs.org Once the lactone, 1-Oxacycloheptadecan-2-one, is formed, it can be converted to the target thionolactone using a thionating agent.

| Method | Activating Agent(s) | Typical Conditions | Key Features & References |

|---|---|---|---|

| Corey-Nicolaou | 2,2'-Dipyridyldisulfide, PPh₃ | Neutral, reflux in nonpolar solvent (e.g., xylene) | Mild conditions; double activation principle. snnu.edu.cnwikipedia.orgacs.org |

| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et₃N, then DMAP | High dilution, reflux in nonpolar solvent (e.g., toluene) | Excellent yields for a wide range of ring sizes; avoids harsh conditions. snnu.edu.cnchem-station.com |

| Mukaiyama | 2-Chloro-1-methylpyridinium iodide, Et₃N | Reflux in CH₂Cl₂ or CH₃CN | Forms a highly activated acyloxypyridinium intermediate. acs.org |

| Masamune | Independently prepared thioester (e.g., S-tert-butyl), thiophilic metal salt (e.g., Ag⁺, Hg²⁺, Cu²⁺) | Varies with metal salt, often buffered | Useful for sensitive substrates prone to decomposition under basic conditions. acs.orguniv-amu.fr |

Ring-Closing Metathesis Strategies for Macrocyclic Thioethers

Ring-closing metathesis (RCM) has become a dominant strategy for forming carbon-carbon double bonds within a cyclic framework, applicable to a vast range of ring sizes from 5 to over 30 atoms. wikipedia.orgorganic-chemistry.org While the direct product of RCM is a cycloalkene, this strategy is exceptionally powerful for assembling the 17-membered carbocyclic backbone of the target molecule, which can then be further elaborated. For the synthesis of this compound, the RCM precursor would be a diene containing an ether linkage and a protected thione or a group that can be converted to it.

The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). nih.gov Ruthenium catalysts are particularly favored for their high functional group tolerance. organic-chemistry.orgnih.gov The driving force for the reaction is often the entropically favorable release of a small volatile alkene, such as ethylene, when terminal alkenes are used. wikipedia.orgorganic-chemistry.org Recent advancements have led to highly selective catalysts that can favor intramolecular RCM over intermolecular oligomerization even at relatively high concentrations, a significant advantage for industrial applications. wiley.comwiley.com The strategy has been successfully applied to synthesize macrolactones, lactams, and macrocyclic ketones with ring sizes from 13 to 22 members in good to high yields. wiley.comwiley.com While the outline heading specifies macrocyclic thioethers, the RCM principle is broadly applicable to forming large rings with various heteroatoms, including the oxygen required for the target thionolactone. beilstein-journals.org

| Catalyst Type | Substrate Type | Ring Size Formed | Typical Yield | Reference |

|---|---|---|---|---|

| Grubbs II | Diene Ester | 12 | 53-78% | nih.gov |

| Grubbs II | Diene Amide | 14-16 | ~90% | wikipedia.org |

| Sulfur-Chelated Ru-Iodide | Diene Lactone | 13-22 | up to 89% | wiley.comwiley.com |

| Grubbs Dihydroimidazole Ru | Sulfur-containing Diene | Various | Variable | researchgate.net |

Condensation and Cyclization Reactions

Beyond direct thioesterification, other condensation strategies exist for macrocycle formation. Template-driven methods use a metal ion to pre-organize the linear precursor into a conformation suitable for cyclization. The Shanzer-and-Libman method, for example, uses cyclic stannadithianes as tin templates to react with dicarboxylic acid dichlorides, controlling the cycloaddition to form dithiolactones. conicet.gov.ar While this specific method produces dithiolactones, the underlying principle of using a template to overcome the entropic barrier is a valuable general strategy.

More recently, ring-expansion reactions have emerged as a clever alternative to direct end-to-end cyclizations. rsc.org In one such approach, a readily available lactam is N-acylated with a thiol-tethered carboxylic acid derivative. researchgate.netrsc.org Subsequent treatment promotes a rearrangement cascade that inserts the side chain into the ring, expanding it and forming the desired macrocyclic thiolactone. rsc.org This method has been successfully used to convert lactams into larger thiolactones, with yields depending on the ring sizes and protecting group strategy employed. rsc.org

| Initial Lactam Ring Size | Final Thiolactone Ring Size | Yield | Key Strategy | Reference |

|---|---|---|---|---|

| 8 | 12 | 15% | S-Fm protecting group | rsc.org |

| 9 | 13 | 36% | S-Fm protecting group | rsc.org |

| 13 | 17 | 54% | S-Fm protecting group | rsc.org |

| 13 | 17 | 56% | S-Trt protecting group | rsc.org |

Modern Catalytic Approaches for this compound Formation

The development of novel transition-metal-catalyzed reactions has provided powerful tools for constructing complex molecules. sioc-journal.cnnih.gov These methods offer alternative pathways for C-C and C-heteroatom bond formation, often with high efficiency and selectivity under mild conditions.

Transition Metal-Catalyzed Cyclization Methods

While classical methods often require stoichiometric activating agents, modern approaches increasingly rely on catalytic cycles. Transition metals like palladium, nickel, rhodium, and copper are at the forefront of these developments. sioc-journal.cnrsc.org

For the synthesis of a macrocycle like this compound, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to construct the linear ω-hydroxy thiocarboxylic acid precursor. More directly, these reactions can be used in the key macrocyclization step itself. For instance, a sequential RCM/intramolecular cross-coupling has been developed to synthesize polyunsaturated macrolactones. nih.gov

A particularly innovative strategy is the development of C-S bond metathesis. Recently, a nickel-catalyzed carbon-sulfur bond metathesis was developed that can be used in a ring-closing fashion to access synthetically challenging macrocycles. chemrxiv.org This represents an unusual example of a ring-closing metathesis that does not involve alkene bonds and could, in principle, be adapted to form the thiolactone ring system from a suitable precursor containing two thioether linkages. Although still an emerging area, the application of such transition-metal-catalyzed single-bond metathesis reactions holds significant promise for the future of macrocycle synthesis. chemrxiv.orgethz.ch

Organocatalytic Systems for Thioester Macrocyclization

The formation of large macrocycles like this compound is an entropically and enthalpically challenging process. Organocatalysis has emerged as a powerful tool to facilitate such transformations under mild conditions, avoiding the use of potentially toxic or sensitive metal-based catalysts. These small organic molecules activate substrates through non-covalent interactions, such as hydrogen bonding, to lower the activation energy of the cyclization step.

The direct precursor for the macrocyclization is the corresponding ω-hydroxy thioacid. Organocatalytic approaches to the synthesis of thionolactones often focus on activating the terminal carboxylic acid or a related functional group to promote intramolecular attack by the terminal thiol. While direct research on the organocatalytic macrocyclization of the specific ω-hydroxy thioacid leading to this compound is limited, principles can be drawn from related macrolactonization and polymerization reactions.

Hydrogen-bond-donating catalysts, such as thioureas and squaramides, are particularly effective. mdpi.com These catalysts can simultaneously activate the thio-carboxylic acid group and orient the linear precursor into a conformation that is favorable for cyclization, overcoming the inherent entropic penalty. The catalyst forms hydrogen bonds with the carbonyl oxygen and the hydroxyl proton of the thioacid, increasing the electrophilicity of the carbonyl carbon and the nucleophilicity of the hydroxyl oxygen, respectively, leading to the formation of the thionolactone ring.

Another relevant area is the organocatalytic ring-opening polymerization (ROP) of thionolactones, which demonstrates the ability of organocatalysts to activate the thionoester functional group. rsc.org In these processes, an organocatalyst, often a thiourea (B124793) derivative, activates the monomer for nucleophilic attack by an initiator. For macrocyclization, this process is reversed; the catalyst activates the terminus of a linear chain for an intramolecular attack.

Key research findings indicate that the choice of catalyst and reaction conditions is crucial for achieving high yields and preventing competing intermolecular oligomerization.

Table 1: Representative Organocatalysts in Related Transformations

| Catalyst Type | Activating Principle | Application | Reference |

|---|---|---|---|

| Thiourea Derivatives | Hydrogen Bonding | Activation of carbonyls, ROP of thionolactones | mdpi.comrsc.org |

| Squaramides | Hydrogen Bonding | Asymmetric cascade reactions, Michael additions | mdpi.combeilstein-journals.org |

| Chiral Amines | Enamine/Iminium Ion Formation | Asymmetric alkylation and cascade reactions | mdpi.commdpi.com |

These systems showcase the potential of organocatalysis to mediate the complex task of thioester macrocyclization under controlled and mild conditions.

Stereoselective and Enantioselective Synthesis of this compound Analogues

While this compound itself is an achiral molecule, its analogues, which may contain stereocenters on the macrocyclic ring, are of significant interest. The development of stereoselective and enantioselective synthetic methods allows for the precise control of the three-dimensional structure of these complex molecules, which is often critical for their biological activity.

The synthesis of chiral thionolactones has been successfully demonstrated in the context of atropisomeric biaryls. nih.govacs.orgresearchgate.net These methods utilize chiral catalysts or auxiliaries to control the stereochemistry during ring formation or ring-opening reactions of configurationally unstable biaryl thionolactones. acs.org For instance, chiral ruthenium-CHIRAPHOS complexes have been used to achieve atropo-diastereoselective ring cleavage of thionolactones. acs.org Similarly, auto-tandem silver catalysis has enabled the enantioselective synthesis of biaryls from thionolactone precursors. nih.gov

Applying these principles to macrocyclic thionolactones like analogues of this compound would involve the cyclization of a linear precursor containing one or more stereocenters. An organocatalytic approach is particularly promising here. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can be used to perform a dynamic kinetic resolution during the cyclization of a racemic ω-hydroxy thioacid. In this process, the catalyst selectively accelerates the cyclization of one enantiomer over the other, leading to an enantioenriched thionolactone product.

Another strategy involves the stereoselective addition of fragments to build the carbon backbone of the linear precursor, followed by macrocyclization. For example, Lewis acid-mediated additions of titanium enolates from chiral N-acyl thiazolidinethiones are powerful for the stereoselective construction of carbon-carbon bonds, which could be applied to synthesize the precursor for a chiral analogue. orgsyn.org

Table 2: Methodologies for Stereoselective Synthesis of Thionolactone Analogues

| Method | Catalyst/Auxiliary | Key Feature | Reference |

|---|---|---|---|

| Atropo-enantioselective Ring Cleavage | Chiral Ru-CHIRAPHOS, BINAL-H | Dynamic kinetic resolution of biaryl thionolactones | acs.org |

| Auto-tandem Catalysis | Silver-based catalysts | Torsional strain-independent synthesis of biaryls | nih.gov |

| Lewis Acid-Mediated Addition | Chiral N-acyl thiazolidinethiones | Stereoselective C-C bond formation | orgsyn.org |

These advanced stereoselective methods provide a powerful toolkit for accessing structurally diverse and stereochemically defined analogues of this compound.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The synthesis of complex molecules like macrolides has traditionally relied on multi-step sequences involving hazardous reagents, toxic solvents, and significant waste generation. nih.govchemistryjournals.net The application of green chemistry principles aims to mitigate this environmental impact by designing more sustainable and efficient synthetic routes. chemistryjournals.netmdpi.com

Biocatalysis: One of the most powerful green strategies is the use of enzymes as catalysts. Thioesterase (TE) domains, which are responsible for macrocyclization in many natural product biosyntheses, are ideal candidates for the synthesis of thionolactones. rsc.orgnih.gov These enzymes can operate in aqueous media under mild conditions and exhibit high selectivity, potentially cyclizing a synthetic ω-hydroxy thioacid precursor to this compound with high efficiency. rsc.orgnih.gov Chemoenzymatic approaches, where chemical synthesis is used to create the linear precursor and an enzyme is used for the key macrocyclization step, offer a powerful and sustainable alternative to purely chemical methods. umich.edu

Alternative Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a core principle of green chemistry. chemistryjournals.net The reaction of thioacids with α-haloketones has been shown to proceed efficiently in water, suggesting the potential for aqueous media in steps leading to the thionolactone precursor. researchgate.net Furthermore, the use of organocatalysts, as discussed in section 2.3.2, is inherently a green approach as it avoids heavy metal catalysts. organic-chemistry.org

Atom Economy and Waste Reduction: Green synthetic routes should be designed to maximize atom economy, meaning that the maximum number of atoms from the starting materials are incorporated into the final product. This involves minimizing the use of protecting groups and developing one-pot or cascade reactions where multiple transformations occur in a single reaction vessel, reducing the need for intermediate purification steps and minimizing solvent waste. mdpi.com For example, a one-pot oxidation of allyloximes has been developed as a green route to isoxazolines, and similar strategies could be envisioned for thionolactone synthesis. organic-chemistry.org

Renewable Feedstocks: Long-term sustainability requires a shift from petroleum-based feedstocks to renewable ones. While challenging for a specific target like this compound, research into producing chemical building blocks from biomass is a rapidly developing field that could eventually provide sustainable starting materials for its synthesis. mdpi.com

Table 3: Green Chemistry Strategies for Synthesis

| Strategy | Approach | Benefit | Reference |

|---|---|---|---|

| Biocatalysis | Use of thioesterase enzymes for macrocyclization. | Mild conditions, high selectivity, aqueous media. | rsc.orgnih.gov |

| Alternative Solvents | Replacing volatile organic solvents with water or ionic liquids. | Reduced toxicity and environmental impact. | chemistryjournals.netresearchgate.net |

| Organocatalysis | Employing metal-free small molecule catalysts. | Avoids heavy metal contamination and toxicity. | organic-chemistry.org |

| Process Intensification | One-pot or cascade reactions. | Reduced waste, energy, and time. | mdpi.com |

By integrating these principles, the synthesis of this compound and its analogues can be made significantly more sustainable and environmentally benign.

Chemical Reactivity and Transformation Pathways of 1 Oxacycloheptadecane 2 Thione

Nucleophilic Acyl Substitution Reactions at the Thioester Moiety

Nucleophilic acyl substitution is a fundamental reaction for thionoesters. masterorganicchemistry.combyjus.com In this process, a nucleophile attacks the electrophilic carbon of the thiocarbonyl group, leading to the displacement of the sulfur-containing leaving group. This reaction proceeds through a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the thionoester is influenced by the nature of the nucleophile and the reaction conditions.

Organolithium reagents, for instance, readily add to thionolactones at low temperatures. lookchem.com Subsequent S-alkylation, typically with methyl iodide, yields mixed thioketals in good yields. lookchem.com Grignard reagents are generally less effective, though some, like allylmagnesium bromide, can add cleanly. lookchem.com This reactivity allows for the conversion of thionolactones into other functional groups, providing a pathway to diverse molecular architectures. acs.org

The thioester group's susceptibility to nucleophilic attack is also exploited in polymerization, where it can be cleaved by various nucleophiles, including those in aminolysis and thiolysis reactions. anr.frrsc.org This property is central to creating degradable polymers. rsc.org

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Yield |

| Organolithium | n-Butyllithium | Mixed Thioketal | Good to Excellent lookchem.com |

| Grignard Reagent | Allylmagnesium Bromide | Mixed Thioketal | Clean addition lookchem.com |

| Amines | Primary Amines | Amide | - |

| Thiols | Thiolates | Thioester | - |

Ring-Opening and Ring-Contraction/Expansion Reactions of the Macrocyclic Skeleton

The macrocyclic structure of 1-Oxacycloheptadecane-2-thione can undergo ring-opening reactions, a key process in radical ring-opening polymerization (rROP). bohrium.comresearchgate.net In rROP, a radical initiator attacks the thiocarbonyl group, leading to the opening of the macrocycle and the formation of a polymer chain with thioester linkages in its backbone. rsc.orgrsc.org This process, sometimes termed thiocarbonyl addition-ring-opening (TARO), allows for the synthesis of degradable polymers. rsc.orgrsc.org

The success and mechanism of ring-opening can depend on the specific thionolactone structure and the polymerization conditions. anr.frbohrium.com For some thionolactones, homopolymerization can be challenging, requiring specific initiators or repeated additions of the initiator. nih.gov Copolymerization with vinyl monomers is often more successful. bohrium.comnih.gov

Ring-opening can also be initiated by nucleophiles, as seen in organocatalytic ring-opening polymerization. researchgate.net For example, primary amines can initiate the ring-opening of thiolactones, leading to the formation of polythioesters. rsc.org

Electrophilic Additions and Substitutions on the 1-Oxacycloheptadecane Core

Information specifically on electrophilic additions and substitutions on the this compound core is limited in the provided search results. Generally, electrophilic addition reactions involve the attack of an electrophile on an electron-rich center, such as a double bond. libretexts.org While the thiocarbonyl group has pi electrons, its reactivity is dominated by the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. The saturated hydrocarbon backbone of the macrocycle is generally unreactive towards electrophiles under standard conditions. However, reactions involving electrophilic reagents have been noted for carbohydrate thionolactones, leading to the formation of various products. researchgate.net

Radical Reactions Involving this compound

This compound is susceptible to radical reactions, which are central to its use in polymer synthesis. The thiocarbonyl group acts as a radical acceptor. acs.org The general mechanism involves the addition of a radical to the thiocarbonyl sulfur, forming a stabilized intermediate radical. rsc.org This is followed by a β-scission event that results in the opening of the ring and the formation of a new propagating radical. rsc.orgtandfonline.com

Various radical sources can be employed, including those generated from trialkylboranes or AIBN (azobisisobutyronitrile). thieme-connect.comacs.org The reactivity in radical polymerizations can be influenced by substituents on the thionolactone ring. acs.org For instance, electron-withdrawing groups can affect the rate of addition and fragmentation. acs.org

A significant radical reaction is the desulfurization of thionolactones to form the corresponding cyclic ethers. thieme-connect.comrsc.org This transformation can be achieved using radical reducing agents like triphenyltin (B1233371) hydride or a combination of diphenylsilane (B1312307) and a catalytic amount of triphenyltin hydride. thieme-connect.comrsc.org

Table 2: Radical Initiators and their Application

| Radical Initiator/System | Application | Reference |

| AIBN (azobisisobutyronitrile) | Radical Ring-Opening Polymerization | nih.govacs.org |

| Trialkylborane-O₂ | Free-Radical Polymerizations | acs.org |

| Triphenyltin Hydride (Ph₃SnH) | Reductive Desulfurization to Ethers | rsc.org |

| Diphenylsilane (Ph₂SiH₂)/cat. Ph₃SnH | Reductive Desulfurization to Ethers | thieme-connect.com |

Oxidation and Reduction Chemistry of the Thioester Group

The thioester group in this compound can undergo both oxidation and reduction. germanna.edu

Oxidation: Oxidation of the thioester can lead to different products depending on the oxidizing agent and reaction conditions. For instance, treatment with oxidizing agents can be a method for the degradation of polymers containing thioester linkages. rsc.org The sulfur atom can be oxidized to various oxidation states. Adventitious water and oxygen can lead to the oxidation of a thionolactone back to the corresponding lactone under radical polymerization conditions. nih.gov

Reduction: Reduction of the thionoester group is a key transformation. A significant reaction is the reductive desulfurization to yield the corresponding ether. This can be accomplished using radical-based reagents like triphenyltin hydride or diphenylsilane with a catalytic amount of triphenyltin hydride, which convert the thionolactone to a cyclic ether in high yield. thieme-connect.comrsc.org Reagents containing a P-H bond, such as hypophosphorous acid, are also effective for the reduction of thionoesters to hydrocarbons. worldscientific.com Additionally, Raney nickel can be used for similar reductions. rsc.org

Functional Group Interconversions for Derivatization Strategies

The thionoester functionality of this compound is a versatile handle for various derivatization strategies, enabling the synthesis of a wide range of compounds. nih.govnih.gov

One of the primary strategies involves nucleophilic acyl substitution, as detailed in section 3.1. This allows for the conversion of the thionoester into amides, other thioesters, and thioketals. lookchem.comanr.frrsc.org

Another key interconversion is the reduction of the thionoester to an ether, providing access to macrocyclic ethers which are important synthetic targets. thieme-connect.comrsc.org

The thionoester can also be a precursor for the corresponding formyl derivative. For example, 2-thionoester pyrroles can be reduced to 2-formyl pyrroles using Raney® nickel. rsc.org While this is not a direct reaction of this compound, it demonstrates a potential transformation pathway for the thionoester group.

Furthermore, the thionoester moiety can serve as a chemical handle for crosslinking reactions in polymers, allowing for the tuning of material properties. researchgate.net

Table 3: Summary of Functional Group Interconversions

| Starting Functional Group | Reagents | Resulting Functional Group |

| Thionoester | Organolithium reagent, then Methyl Iodide | Mixed Thioketal lookchem.com |

| Thionoester | Triphenyltin Hydride or Ph₂SiH₂/cat. Ph₃SnH | Ether thieme-connect.comrsc.org |

| Thionoester | Primary Amine | Amide rsc.org |

| Thionoester | Thiol | Thioester rsc.org |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 1 Oxacycloheptadecane 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules in solution. For 1-Oxacycloheptadecane-2-thione, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to understand the molecule's conformation.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. In the ¹H NMR spectrum of a large-ring thionolactone like this compound, the protons on the carbon adjacent to the oxygen (C17-H₂) would be expected to appear at a distinct chemical shift, typically downfield due to the deshielding effect of the heteroatom. The protons on the carbon alpha to the thiocarbonyl group (C3-H₂) would also exhibit a characteristic downfield shift. The remaining methylene (B1212753) protons along the hydrocarbon chain would likely appear as a complex multiplet in the upfield region of the spectrum.

The ¹³C NMR spectrum is particularly informative for identifying the thiocarbonyl carbon (C2), which is expected to resonate at a very low field, often in the range of 200-225 ppm, a characteristic feature of thionoesters. The carbon atom bonded to the oxygen (C17) would appear in the typical range for an ether linkage, while the other methylene carbons would be found in the aliphatic region of the spectrum.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C2 | - | ~223 |

| C3 | Downfield multiplet | Aliphatic region |

| C4-C16 | Complex multiplets (aliphatic region) | Aliphatic region |

| C17 | Downfield multiplet | ~68 |

Note: These are estimated values and can be influenced by solvent and temperature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unravel the complex spectral data and unambiguously assign all signals, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of the methylene groups throughout the 15-carbon chain, starting from the well-resolved protons at C3 and C17.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the macrocycle.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons, which is key to understanding the three-dimensional structure and conformational preferences of the macrocycle. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded.

Advanced NMR Experiments for Conformational Analysis of the Macrocycle

The large and flexible nature of the 17-membered ring of this compound means it can adopt multiple conformations in solution. Advanced NMR techniques, often in combination with computational modeling, are necessary to study these dynamic processes.

Low-temperature NMR experiments can "freeze out" different conformers, allowing for their individual characterization if the energy barrier to interconversion is sufficiently high. Furthermore, the use of lanthanide shift reagents can induce changes in the chemical shifts of nearby protons, providing information that can be used to model the molecule's conformation. For large lactones, it has been noted that they possess a transoid conformation of the ester group, which influences their reactivity. The conformational analysis of large ring lactones is complex, and techniques like LIS (Lanthanide Induced Shift) have been used to study the conformational equilibria in various lactones.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₁₆H₃₀OS), confirming its atomic composition and distinguishing it from other compounds with the same nominal mass.

| Technique | Information Obtained |

| HRMS | Precise molecular weight and elemental composition. |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure.

For a macrocyclic thionoester like this compound, the fragmentation pathways can be complex. Common fragmentation patterns for macrocycles can involve the initial linearization of the ring followed by a series of neutral losses. In the case of thioesters, characteristic fragmentations involving the thioester group can also be expected. The analysis of these fragmentation patterns is crucial for confirming the structure and can help in the identification of related compounds in complex mixtures.

| Technique | Information Obtained |

| MS/MS | Structural information through characteristic fragmentation patterns. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the molecular structure of this compound. These methods measure the vibrational modes of a molecule, which are sensitive to bond strengths, bond angles, and atomic masses. renishaw.com The resulting spectrum provides a unique "fingerprint" for the molecule. renishaw.com

In the case of this compound, the key functional groups include the long aliphatic chain composed of methylene (-CH₂) groups, the ester-like ether linkage (-C-O-C-), and the defining thionyl-carbonyl (C=S) group of the thionoester.

C-H Stretching: The numerous methylene groups in the 17-membered ring give rise to characteristic C-H stretching vibrations. These are typically observed in the 2850-2960 cm⁻¹ region of the IR spectrum. libretexts.org Specifically, the asymmetric and symmetric stretching modes of the CH₂ groups are expected to be prominent. libretexts.org

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key diagnostic peak for thionolactones. Unlike the intense carbonyl (C=O) stretch in lactones (typically 1735-1750 cm⁻¹), the C=S stretch is generally weaker in the IR spectrum and appears at a lower frequency, usually in the 1050-1250 cm⁻¹ range. cdnsciencepub.com Its exact position can be influenced by coupling with other vibrations, such as C-O and C-C stretching modes within the ring. researchgate.net

C-O Stretching: The molecule contains an ether-like C-O single bond within the macrocyclic ring. The stretching vibrations associated with this bond are typically found in the 1050-1150 cm⁻¹ region. vscht.cz These may overlap with the thiocarbonyl stretching region, requiring careful spectral analysis.

Raman spectroscopy provides complementary information. While the polar C=S and C-O bonds give strong signals in the IR spectrum, the less polar C-C and C-S bonds can be more prominent in the Raman spectrum. renishaw.com The symmetric vibrations, in particular, tend to be strong in Raman spectra. The combination of both IR and Raman allows for a more complete vibrational analysis. rsc.org

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Asymmetric CH₂ Stretch | Methylene | ~2925 | Strong | Strong |

| Symmetric CH₂ Stretch | Methylene | ~2855 | Strong | Strong |

| CH₂ Bending (Scissoring) | Methylene | ~1465 | Medium | Medium |

| C=S Stretch | Thionoester | ~1240 - 1050 | Medium-Strong | Medium-Weak |

| C-O-C Asymmetric Stretch | Ester Linkage | ~1150 | Strong | Weak |

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Chiral Analogues of this compound

Electronic spectroscopy, specifically UV-Visible absorption, investigates the electronic transitions within a molecule when it absorbs light. libretexts.org The thionoester group in this compound acts as a chromophore, the part of the molecule responsible for light absorption. shu.ac.uk The primary electronic transitions for this group involve the promotion of electrons from non-bonding (n) and π-bonding orbitals to anti-bonding π* orbitals.

n → π* Transition: This transition involves exciting an electron from a non-bonding lone pair (on the sulfur or oxygen atom) to the anti-bonding π* orbital of the C=S double bond. These transitions are typically of lower energy and thus occur at longer wavelengths. They are often "symmetry-forbidden," resulting in weak absorption bands (low molar absorptivity, ε).

π → π* Transition: This involves promoting an electron from the π bonding orbital of the C=S bond to the corresponding anti-bonding π* orbital. This is a "symmetry-allowed" transition, resulting in a much more intense absorption band at a shorter wavelength (higher energy).

For chiral analogues of this compound, Circular Dichroism (CD) spectroscopy is an invaluable tool. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. scispace.com While a standard UV-Vis spectrum provides information about the electronic transitions, a CD spectrum reveals the molecule's three-dimensional structure and absolute configuration. nih.gov

A chiral molecule will produce a CD spectrum with positive and/or negative peaks, known as Cotton effects, at the same wavelengths as the absorption bands in the UV-Vis spectrum. Enantiomers, being non-superimposable mirror images, will exhibit mirror-image CD spectra. acs.org By analyzing the sign and magnitude of the Cotton effects, particularly those associated with the n → π* and π → π* transitions of the thionoester chromophore, the absolute configuration of stereogenic centers within the macrocycle can be determined or correlated. researchgate.netnih.gov

Interactive Table: Expected Electronic and Chiroptical Data for a Chiral Analogue of this compound

| Electronic Transition | Chromophore | Expected λmax (nm) | Expected Molar Absorptivity (ε) | Corresponding CD Signal | Information Yielded |

| n → π | C=S | ~350 - 450 | Low (< 100) | Weak Cotton Effect | Probes the local chiral environment of the chromophore. |

| π → π | C=S | ~240 - 280 | High (> 1,000) | Strong Cotton Effect | Relates to the overall conformation and stereochemistry. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uconn.edu The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. diamond.ac.uk Mathematical analysis of this pattern, specifically through Fourier transforms, allows for the generation of an electron density map, from which the positions of individual atoms can be resolved. uconn.edu

For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds (C-C, C-H, C-O, C=S) and the angles between them. This would confirm the geometry of the thionoester group and identify any strain within the large ring.

Intermolecular Interactions: The analysis would also show how individual molecules pack together in the crystal, revealing any significant non-covalent interactions like hydrogen bonds or van der Waals forces that stabilize the crystal structure.

Due to the lack of specific published crystallographic data for this compound, the following table presents exemplary data based on known values for similar macrocyclic lactones and thionoesters. mdpi.comuzh.ch

Interactive Table: Exemplary X-ray Crystallographic Parameters for this compound

| Structural Parameter | Atoms Involved | Exemplary Value | Significance |

| Bond Length | C=S | ~1.65 Å | Confirms the double-bond character of the thiocarbonyl group. |

| Bond Length | C-O (ester) | ~1.35 Å | Indicates the single bond character within the ester linkage. |

| Bond Length | O-C (alkyl) | ~1.46 Å | Typical C-O single bond length. |

| Bond Length (average) | C-C | ~1.53 Å | Average length for sp³-sp³ carbon-carbon bonds in the aliphatic chain. |

| Bond Angle | O-C=S | ~124° | Defines the geometry of the thionoester group. |

| Bond Angle | C-O-C | ~115° | Shows the angle of the ether linkage within the macrocycle. |

| Torsion Angle (example) | C1-C2-C3-C4 | Variable (e.g., ~60°) | A set of all torsion angles defines the specific 3D fold of the macrocycle. |

Theoretical and Computational Studies of 1 Oxacycloheptadecane 2 Thione

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. novapublishers.com These methods solve the Schrödinger equation (or a simplified form of it) to provide information on electron distribution, molecular orbital energies, and the nature of chemical bonds. wikipedia.org

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry for calculating molecular properties. escholarship.org It is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies calculations compared to traditional wavefunction-based methods, offering a good balance between accuracy and computational cost. rsc.orgnih.gov DFT is widely used to optimize molecular geometries and calculate properties like total energy, electron density distribution, and ionization energies. nih.gov

A specific literature search for DFT studies applied to 1-Oxacycloheptadecane-2-thione did not yield any published research. Such a study would typically involve optimizing the molecule's geometry to find its most stable structure and calculating key electronic descriptors. These calculations would provide insight into the molecule's reactivity and spectroscopic properties. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal information about its electron-donating and accepting capabilities. espublisher.com

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound. This table illustrates the type of data a DFT study would generate. The values are not based on actual calculations.

| Property | Calculated Value | Unit |

| Total Energy | [Data not available] | Hartrees |

| HOMO Energy | [Data not available] | eV |

| LUMO Energy | [Data not available] | eV |

| HOMO-LUMO Gap | [Data not available] | eV |

| Dipole Moment | [Data not available] | Debye |

Ab Initio and Semi-Empirical Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org The term ab initio means "from the beginning." wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational understanding of the electronic structure. wikipedia.org More advanced and computationally expensive post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, build upon the HF calculation to more accurately account for electron correlation. wikipedia.org

Semi-empirical methods are based on the same Hartree-Fock formalism but are significantly faster because they incorporate empirical parameters and approximations to simplify the calculations. acs.org This makes them suitable for very large molecules where ab initio methods would be too computationally demanding. acs.org

No specific research applying ab initio or semi-empirical methods to this compound could be located in the reviewed literature. A comparative study using these methods could validate findings and provide a cost-effective way to explore the molecule's properties.

Table 2: Comparison of Hypothetical Energy Calculations for a Conformer of this compound. This table shows how different computational methods could be compared. The values are for illustrative purposes only.

| Method | Basis Set | Relative Energy (kcal/mol) |

| HF | [Data not available] | [Data not available] |

| MP2 | [Data not available] | [Data not available] |

| PM7 (Semi-empirical) | N/A | [Data not available] |

Conformational Analysis of the 17-Membered Macrocycle

Molecular mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. wikipedia.org It calculates the potential energy of a system using a set of parameters known as a force field, which treats bonds as springs and atoms as spheres with defined radii and charges. wikipedia.org Because it avoids complex quantum mechanical calculations, MM is extremely fast and can be used to study very large systems. wikipedia.org

Molecular dynamics (MD) simulations use these force fields to calculate the forces on each atom and simulate their motion over time, providing a dynamic picture of the molecule's behavior. montana.edu This is particularly useful for exploring the conformational space of flexible molecules, showing how they change shape in solution and at different temperatures. novapublishers.commontana.edu

A search for published molecular mechanics or dynamics studies on this compound was unsuccessful. Such simulations would be the primary tool for sampling the vast number of possible conformations of this 17-membered ring, identifying the most populated and energetically favorable shapes.

Table 3: Typical Parameters for a Molecular Dynamics Simulation. This table outlines the kind of setup that would be used for an MD simulation of this compound.

| Parameter | Setting |

| Force Field | [Data not available] |

| Solvent Model | [Data not available] |

| Temperature | [Data not available] |

| Pressure | [Data not available] |

| Simulation Time | [Data not available] |

Potential Energy Surface Mapping and Conformational Landscapes

A potential energy surface (PES) is a mathematical or graphical representation of a system's energy as a function of its atomic coordinates. mdpi.com For a complex molecule, the PES can be visualized as a high-dimensional landscape with valleys corresponding to stable conformers (local minima) and mountain passes corresponding to the transition states between them. mdpi.com Mapping this landscape helps to understand the relative stability of different conformations and the energy barriers for interconversion. mdpi.com

There are no specific studies detailing the potential energy surface or conformational landscape of this compound in the available literature. A thorough conformational search using methods like molecular mechanics would be the first step in constructing such a landscape, followed by higher-level quantum calculations to refine the energies of the most important conformers and transition states.

Table 4: Hypothetical Relative Energies of Low-Energy Conformers. This table illustrates how the relative stabilities of different conformers of this compound would be presented.

| Conformer ID | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-1 | [Data not available] | [Data not available] |

| Conf-2 | [Data not available] | [Data not available] |

| Conf-3 | [Data not available] | [Data not available] |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By calculating the structures and energies of reactants, transition states, intermediates, and products, researchers can map out the most likely pathway for a chemical reaction. rsc.org This provides a detailed, step-by-step understanding of how bonds are formed and broken.

A review of the literature did not identify any computational studies on the reaction mechanisms involving this compound. Potential reactions for study could include its synthesis, hydrolysis, or reactions at the thiocarbonyl group. Computational analysis would involve locating the transition state for each proposed step and calculating the activation energy, which determines the reaction rate.

Table 5: Hypothetical Activation Energies for a Reaction of this compound. This table shows how computational chemistry can provide key kinetic data for a proposed reaction step.

| Reaction Step | Transition State | Activation Energy (ΔG‡) (kcal/mol) |

| Step 1 | [Data not available] | [Data not available] |

| Step 2 | [Data not available] | [Data not available] |

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

The exploration of the chemical space of this compound and its derivatives is greatly enhanced by computational modeling, which provides a theoretical framework for predicting structure-activity relationships (SAR). These in silico methods allow for the rational design of novel analogs with potentially improved biological or chemical properties by correlating structural or electronic features with activity. While direct experimental SAR studies on this compound are not extensively documented in publicly available literature, established computational methodologies for macrocyclic compounds and thionolactones provide a robust basis for predictive modeling. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive computational chemistry. nih.gov For a molecule like this compound, a QSAR study would involve generating a dataset of structurally related analogs and correlating their measured activities with calculated molecular descriptors. These descriptors can be categorized into several classes, including electronic, steric, and lipophilic parameters.

Computational techniques, particularly Density Functional Theory (DFT), are pivotal in elucidating the reactivity of thionolactones. chemrxiv.orgchemrxiv.org Studies on analogous compounds have shown that the electronic nature of substituents can significantly influence their reactivity, for instance, in radical ring-opening polymerization. chemrxiv.org Electron-donating groups may enhance the copolymerization efficiency with certain monomers, while electron-withdrawing groups can alter the compositional drift during polymerization. chemrxiv.org These principles can be applied to predict how modifications to the this compound scaffold would impact its chemical behavior.

Molecular dynamics simulations and molecular mechanics calculations are also instrumental in understanding the conformational landscape of large macrocycles. nih.govubc.ca The conformational flexibility of the 17-membered ring of this compound is a critical determinant of its interaction with biological targets or its reactivity in chemical transformations. Computational models can predict the most stable conformers and the energy barriers between them, offering insights into how structural modifications might influence the molecule's three-dimensional shape and, consequently, its activity. nih.gov

To illustrate how computational modeling can guide SAR predictions for this compound, a hypothetical dataset of analogs and their predicted properties can be constructed. The following interactive table showcases a series of hypothetical derivatives of this compound and their predicted relative activities based on the general principles of SAR. The "Predicted Relative Activity" is a qualitative measure (Low, Medium, High) based on the likely influence of the substituent on a hypothetical biological target or chemical reaction. The molecular descriptors, such as the octanol-water partition coefficient (logP) and polar surface area (PSA), are representative values that would be calculated in a typical QSAR study.

| Compound ID | Substituent at C3 | Predicted Relative Activity | Calculated logP | Calculated PSA (Ų) |

| 1 | -H (Parent) | Medium | 4.5 | 49.8 |

| 2 | -CH3 | Medium-High | 5.0 | 49.8 |

| 3 | -OH | High | 4.2 | 69.9 |

| 4 | -OCH3 | Medium-High | 4.7 | 59.0 |

| 5 | -Cl | Medium | 5.2 | 49.8 |

| 6 | -CF3 | Low | 5.4 | 49.8 |

| 7 | -NH2 | High | 4.1 | 75.8 |

| 8 | -COOH | Low-Medium | 4.0 | 86.9 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on established principles of structure-activity relationships for macrocyclic compounds and is intended to demonstrate the application of computational modeling in predicting the properties of this compound derivatives. The predicted activities are not based on experimental testing of these specific compounds.

The insights gained from such computational SAR studies are invaluable for prioritizing the synthesis of new derivatives, thereby accelerating the discovery of compounds with desired properties while minimizing synthetic efforts. nih.gov The continuous development of computational methods and the increasing availability of high-performance computing resources promise to further enhance the predictive power of these in silico approaches in the study of complex molecules like this compound. nih.gov

Biological Activity and Mechanistic Investigations of 1 Oxacycloheptadecane 2 Thione and Its Analogues

In Vitro Biological Activity Screening Methodologies

The initial evaluation of 1-Oxacycloheptadecane-2-thione and its analogues involves a battery of standardized in vitro assays to identify potential biological activities across various therapeutic areas. These high-throughput and secondary screening methods are designed to assess the compound's effect on cell viability, proliferation, and specific cellular functions.

A primary screening campaign typically employs cell viability assays to determine cytotoxic or cytostatic effects against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). Common colorimetric or fluorometric methods include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity as an indicator of cell viability.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: A water-soluble alternative to MTT, allowing for a more streamlined workflow.

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP levels, which correlate directly with the number of metabolically active cells.

Beyond general cytotoxicity, specific functional assays are deployed. For antimicrobial potential, the Minimum Inhibitory Concentration (MIC) is determined using broth microdilution methods against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). To investigate anti-inflammatory properties, researchers often utilize lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7). The inhibitory effect on the production of inflammatory mediators, such as nitric oxide (NO), is quantified using the Griess assay.

Molecular Target Identification and Validation Studies

Identifying the precise molecular target of a bioactive compound is fundamental to understanding its mechanism of action. For a novel structure like this compound, a combination of experimental and computational approaches is employed.

Affinity-Based Methods: A common strategy involves synthesizing a derivative of the parent compound functionalized with a reactive group or a tag (e.g., biotin). This chemical probe is incubated with cell lysates, and the target protein(s) that covalently bind or have a high affinity for the probe are "pulled down" using streptavidin-coated beads. The captured proteins are then identified using mass spectrometry (LC-MS/MS). This approach has been successfully used to identify targets for other macrocyclic natural products.

Thermal Shift Assays (DSF): Differential Scanning Fluorimetry measures changes in the thermal stability of a protein upon ligand binding. A systematic screen of this compound against a library of purified proteins can identify direct binding partners by observing a significant shift in the protein's melting temperature (Tm).

Computational Approaches: In silico methods such as reverse docking (or inverse docking) are used to screen the structure of this compound against a database of 3D protein structures. Docking algorithms predict the most favorable binding poses and estimate the binding affinity, generating a ranked list of potential protein targets for subsequent experimental validation.

Genetic and Genomic Methods: Techniques like shRNA/siRNA or CRISPR-Cas9 knockout screens can identify genes whose inactivation confers resistance or hypersensitivity to the compound, thereby implicating their protein products as potential targets or key pathway components.

Validation of putative targets is achieved through orthogonal methods. For instance, if a kinase is identified as a target, its phosphorylation of a known substrate would be measured in the presence of the compound in an in vitro kinase assay. For a validated target, Surface Plasmon Resonance (SPR) can be used to confirm direct binding and quantify the kinetics of the interaction.

Mechanistic Pathways of Cellular Interaction and Signal Transduction Modulation

Following target identification, research focuses on elucidating the downstream consequences of the ligand-target interaction. The modulation of a single protein can trigger a cascade of events, altering cellular signaling pathways and ultimately leading to the observed biological phenotype (e.g., apoptosis, cell cycle arrest).

For macrocycles demonstrating anticancer activity, investigations typically center on pathways regulating cell survival and death. Key methods include:

Cell Cycle Analysis: Flow cytometry using DNA-staining dyes like propidium (B1200493) iodide is used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound that interferes with microtubule dynamics, for example, would be expected to cause an accumulation of cells in the G2/M phase.

Apoptosis Induction Assays: The induction of programmed cell death is a desired outcome for many anticancer agents. This is assessed by measuring the activation of key effector proteins. Western blot analysis can detect the cleavage of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP). Additionally, flow cytometry using Annexin V/PI staining can distinguish between early apoptotic, late apoptotic, and necrotic cells.

Signal Transduction Analysis: The effect of this compound on specific signaling pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK) is investigated using phosphospecific antibodies in Western blot analyses. This reveals whether the compound inhibits or activates key nodes within these critical cell survival and proliferation networks.

Enzymatic Modulation and Inhibition Studies

The thionocarbonyl group (C=S) in this compound is a key functional group that can mediate interactions with enzymatic active sites. It differs from a standard carbonyl (C=O) in its size, polarity, and nucleophilicity, often leading to unique inhibition profiles. Studies focus on quantifying the inhibitory potency of the compound against a panel of therapeutically relevant enzymes.

Inhibitory activity is typically reported as the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%. These values are determined by incubating the enzyme with its substrate and varying concentrations of the inhibitor, then measuring product formation over time using spectrophotometric or fluorometric methods. For example, serine proteases like trypsin or chymotrypsin (B1334515) can be assayed using chromogenic p-nitroanilide substrates. The data generated allows for direct comparison of inhibitory strength against different enzymes and with other known inhibitors.

Below is a representative data table from enzymatic screening of this compound and its corresponding lactone analogue.

| Compound | Target Enzyme | Enzyme Class | IC₅₀ (µM) |

|---|---|---|---|

| This compound | Cathepsin B | Cysteine Protease | 12.5 |

| 1-Oxacycloheptadecan-2-one | Cathepsin B | Cysteine Protease | > 100 |

| This compound | Fatty Acid Synthase (FASN) | Synthase | 8.2 |

| 1-Oxacycloheptadecan-2-one | Fatty Acid Synthase (FASN) | Synthase | 45.7 |

| This compound | Trypsin | Serine Protease | > 100 |

| 1-Oxacycloheptadecan-2-one | Trypsin | Serine Protease | > 100 |

| This compound | Pancreatic Lipase | Hydrolase | 25.1 |

| 1-Oxacycloheptadecan-2-one | Pancreatic Lipase | Hydrolase | 98.4 |

Note: The data presented are representative and for illustrative purposes, highlighting the differential activity often observed between thione and ketone analogues.

Receptor Binding Profiles and Ligand-Target Interactions

In addition to enzymes, macrocyclic compounds can interact with cell surface or nuclear receptors. Characterizing these binding profiles is essential for understanding their pharmacology. The primary techniques used are radioligand binding assays and biophysical methods.

Radioligand Binding Assays: These competitive binding assays are the gold standard for quantifying receptor affinity. They involve incubating a receptor preparation (e.g., cell membrane fraction) with a known radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki), a measure of binding affinity.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on binding kinetics. The receptor is immobilized on a sensor chip, and the test compound is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

These studies can reveal whether this compound or its analogues interact with G-protein coupled receptors (GPCRs), nuclear receptors (e.g., estrogen receptor, peroxisome proliferator-activated receptors), or ion channels, providing critical insights into potential mechanisms of action beyond enzyme inhibition.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Function

SAR studies are a cornerstone of medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity. For this compound, a systematic SAR campaign would involve the synthesis and biological evaluation of a library of analogues to identify the key determinants of potency and selectivity.

Key structural modifications for exploration include:

Ring Size: Synthesizing homologous thionolactones with smaller (e.g., 15- or 16-membered) or larger (e.g., 18- or 19-membered) rings to probe the effect of macrocyclic conformation and flexibility on target engagement.

Unsaturation: Introducing one or more double bonds into the hydrocarbon chain of the macrocycle. This imparts conformational rigidity and can introduce specific geometric constraints (cis/trans isomerism) that may enhance binding affinity.

Substitution: Adding functional groups (e.g., methyl, hydroxyl, fluorine) at various positions on the ring to explore steric and electronic effects on activity.

Bioisosteric Replacement: Comparing the activity of the thione (C=S) with its corresponding lactone (C=O) is the most fundamental SAR comparison. Further, the ring oxygen could be replaced with a nitrogen (azalactone) or sulfur (thialactone) atom.

The results of these modifications are quantified using the biological assays described previously (e.g., IC₅₀ values from enzymatic or cellular assays).

| Analogue | Key Structural Modification | FASN Inhibition IC₅₀ (µM) | Cathepsin B Inhibition IC₅₀ (µM) |

|---|---|---|---|

| 1-Oxacyclopentadecane-2-thione | Ring contraction (15-membered) | 21.4 | 35.8 |

| This compound | Parent (17-membered) | 8.2 | 12.5 |

| 1-Oxacyclononadecane-2-thione | Ring expansion (19-membered) | 15.9 | 28.1 |

| 1-Oxacycloheptadecan-2-one | Lactone analogue (C=O) | 45.7 | > 100 |

| 1-Oxacycloheptadec-8-ene-2-thione | Unsaturation (C8=C9) | 5.1 | 9.3 |

| 10-Methyl-1-oxacycloheptadecane-2-thione | C10-Methyl substitution | 11.3 | 19.6 |

Note: The data presented are representative and for illustrative purposes. The trend suggests that the 17-membered ring and the presence of unsaturation may be optimal for the selected biological activities, and that the thione is critical for potency compared to the lactone.

Investigation of Pharmacological Profiles in Pre-clinical Models (excluding clinical trials)

Once a compound demonstrates promising in vitro activity and a well-defined mechanism, its pharmacological effects are evaluated in pre-clinical animal models. These in vivo studies are crucial for establishing proof-of-concept in a complex biological system. This section strictly excludes any discussion of dosage, administration, or safety profiles, focusing solely on the observed pharmacological outcomes.

Oncology Models: For compounds with anticancer activity, the most common models are tumor xenografts. Human cancer cells (e.g., A549, HCT116) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the compound is administered. The primary endpoint is the effect on tumor growth, measured by tumor volume over time. A positive pharmacological outcome would be a statistically significant reduction in tumor growth rate or tumor regression compared to a vehicle-treated control group. Post-study analysis of tumor tissue can confirm target engagement and mechanism (e.g., increased markers of apoptosis).

Inflammation Models: To evaluate anti-inflammatory effects, models like the carrageenan-induced paw edema model in rats are used. Inflammation is induced by injecting carrageenan into the paw, and the compound is administered systemically. The pharmacological effect is quantified by measuring the reduction in paw swelling (plethysmometry) over several hours compared to a control group.

Metabolic Disease Models: For a compound like this compound that inhibits Fatty Acid Synthase (FASN), its pharmacological effect on metabolism could be assessed in genetic or diet-induced models of obesity in mice. Key endpoints would include changes in body weight, fat mass, and circulating levels of lipids and glucose, demonstrating a functional consequence of target inhibition in vivo.

These pre-clinical investigations provide essential data on the compound's ability to modulate a disease process in a living organism, forming the bridge between laboratory discovery and potential therapeutic development.

Synthesis and Exploration of 1 Oxacycloheptadecane 2 Thione Derivatives and Analogues

Design Principles for Structural Modification of the Macrocycle

The modification of a macrocyclic scaffold like 1-Oxacycloheptadecane-2-thione is guided by several key design principles aimed at optimizing its physicochemical and biological properties. A primary principle is the concept of conformational pre-organization, where the cyclic structure reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. mdpi.combohrium.com Modifications are often designed to enhance this pre-organization, creating a three-dimensional arrangement of functional groups that is complementary to a specific binding site. mdpi.com

Another critical design consideration is the modulation of properties that influence bioavailability, such as membrane permeability. Computational design, coupled with experimental characterization, is increasingly used to systematically investigate these principles. researchgate.netnih.govrcsb.org For peptide-based macrocycles, a key strategy is to design structures where all amide N-H groups can form internal hydrogen bonds, effectively shielding the polar functionality and allowing the molecule to traverse the nonpolar lipid membrane. nih.govrcsb.org This concept of creating a "chameleonic" molecule that can adapt its conformation to different environments is a powerful design strategy. mdpi.com

Structural modifications can include:

Functional Group Alteration: Introducing or modifying functional groups to improve solubility, target interaction, or metabolic stability. mdpi.com

Backbone Constitution: Replacing parts of the macrocyclic backbone with different atoms or groups (e.g., N-alkylation in peptides) to alter conformational flexibility and permeability. mdpi.comrsc.org

Stereoinversion: Changing the stereochemistry at one or more chiral centers, which can have a profound impact on the macrocycle's three-dimensional shape and its ability to adopt a membrane-permeable conformation. mdpi.com

Scaffold Hopping: Utilizing insights from natural products to retain essential structural elements responsible for bioactivity while systematically introducing novel variations to enhance chemical diversity. mdpi.com

Ultimately, the goal is to integrate these synthetic and computational strategies to overcome challenges in achieving favorable drug-like properties, thereby expanding the therapeutic potential of macrocyclic scaffolds. mdpi.com

Synthesis of Macrocyclic Analogues with Varying Ring Sizes and Heteroatom Substitutions

The synthesis of analogues of this compound with different ring sizes and containing various heteroatoms is crucial for exploring the structure-activity relationship. Several powerful synthetic methodologies have been developed for this purpose.

Ring-Closing Metathesis (RCM) is a versatile and widely used catalytic method for constructing macrocycles of various sizes, including lactones and lactams. wiley.comthieme-connect.comresearchgate.net It has been successfully applied to create rings ranging from 11 to 22 members. wiley.comnih.gov For instance, RCM can be used to cyclize diene precursors, and specific catalyst systems can influence the stereoselectivity of the resulting double bond. wiley.comnih.gov The synthesis of olfactory lactones like Ambrettolide and Yuzu lactone has been achieved using Ring-Closing Alkyne Metathesis followed by stereoselective reduction. acs.org

| Precursor Type | Ring Size | Product Type | Yield | Reference |

| Olefinic Ester | 13-membered | Macrolactone | 90% | nih.gov |

| Olefinic Ester | 14-membered | Macrolactone | - | nih.gov |

| Olefinic Ester | 15-membered | Macrolactone | - | nih.gov |

| Diene | 16-membered | Macrolactone | 62% | wiley.com |

| Diene | 17-membered | Macrocyclic Ketone | 72% | wiley.com |

| Diene | 18-membered | Macrolactone | >95% | wiley.com |

| Diene | 21-membered | Macrolactone | 51% | nih.gov |

Another innovative approach is the use of cyclization/ring expansion (CRE) cascade reactions. This strategy avoids the entropically disfavored direct end-to-end cyclization by proceeding through a series of kinetically favorable smaller ring intermediates. acs.org This method is particularly powerful for incorporating diverse heteroatoms, as demonstrated by the synthesis of a 17-membered macrocycle containing four different heteroatoms (N, O, S, Se). acs.org The synthesis of macrocyclic thiolactones, which are structurally related to this compound, has been achieved via the ring expansion of lactams using thiol-tethered carboxylic acid derivatives. rsc.org While thermodynamically more challenging than the formation of corresponding lactones or lactams, this method provides direct access to the thiolactone moiety in various ring sizes. rsc.org

The substitution of heteroatoms within the macrocyclic framework can also be achieved by designing linear precursors with the desired atoms strategically placed. benthamdirect.comingentaconnect.com For example, macrocyclic tetraamides containing various heteroatom substitutions have been prepared through a simple and facile coupling route. benthamdirect.comingentaconnect.com

Functionalization of the Thioester Moiety and its Impact on Reactivity and Biological Profile

The thioester group in this compound is not merely a structural feature but a reactive handle that can be strategically functionalized. Thioesters are well-established as more reactive acylating agents than their oxo-ester counterparts. fiveable.meresearchgate.netrsc.org This enhanced reactivity stems from the weaker overlap between the orbitals of the sulfur and the carbonyl carbon, making the carbonyl group more electrophilic. researchgate.net

This reactivity allows for a range of chemical transformations: